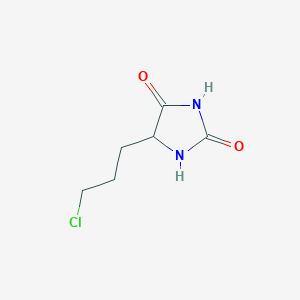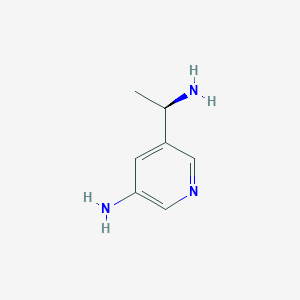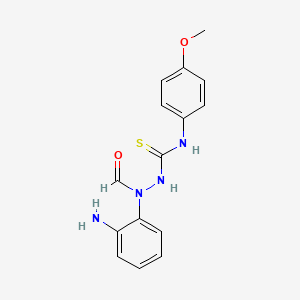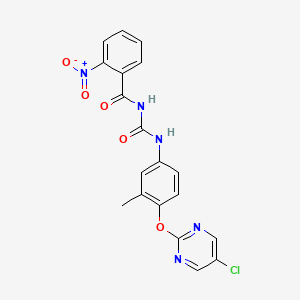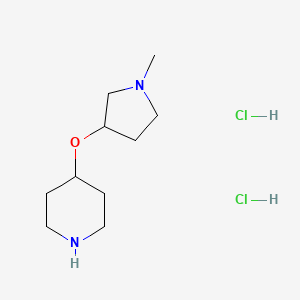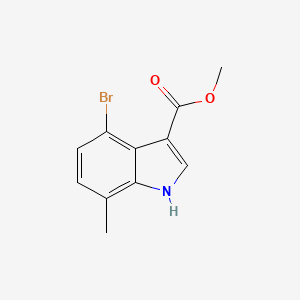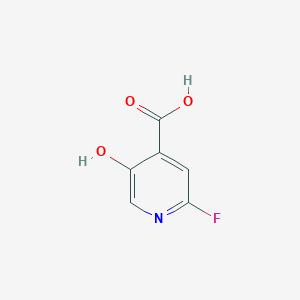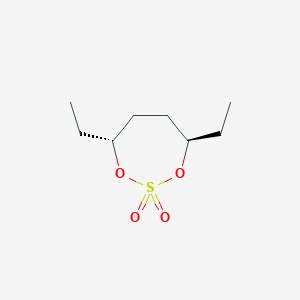
(4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide is an organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a dioxathiepane ring, which includes sulfur and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diethyl sulfide with ethylene oxide in the presence of a catalyst, such as a Lewis acid, to form the dioxathiepane ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated control of reaction parameters. The scalability of the synthesis process is crucial for its commercial viability.
Análisis De Reacciones Químicas
Types of Reactions
(4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the dioxathiepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other sulfur-containing compounds.
Aplicaciones Científicas De Investigación
(4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfur and oxygen atoms can form specific interactions with active sites, influencing the activity of the target molecules. These interactions can modulate biochemical pathways and result in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane: Lacks the dioxide functionality, resulting in different chemical properties and reactivity.
4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide: Similar structure but different stereochemistry, which can affect its biological activity and interactions.
Uniqueness
(4R,7R)-4,7-Diethyl-1,3,2-dioxathiepane 2,2-dioxide is unique due to its specific stereochemistry and the presence of both sulfur and oxygen atoms in the ring. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H16O4S |
|---|---|
Peso molecular |
208.28 g/mol |
Nombre IUPAC |
(4R,7R)-4,7-diethyl-1,3,2-dioxathiepane 2,2-dioxide |
InChI |
InChI=1S/C8H16O4S/c1-3-7-5-6-8(4-2)12-13(9,10)11-7/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Clave InChI |
RIHQVQJKBHQPNE-HTQZYQBOSA-N |
SMILES isomérico |
CC[C@@H]1CC[C@H](OS(=O)(=O)O1)CC |
SMILES canónico |
CCC1CCC(OS(=O)(=O)O1)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)

![Methyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12834064.png)
